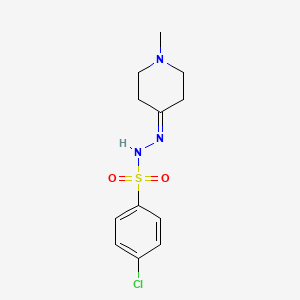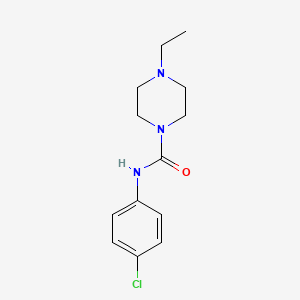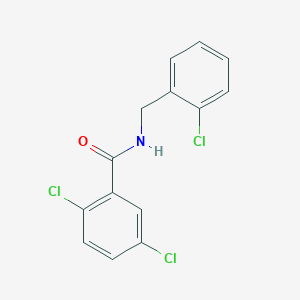
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide, also known as Sulfasalazine, is a synthetic drug that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfa drugs and has been used as an anti-inflammatory agent in the treatment of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In
Mécanisme D'action
The mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is not fully understood. It is thought to work by inhibiting the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and modulate the immune response. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to have anti-cancer properties, including the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. One area of research is the development of new derivatives of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in the treatment of other diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 1-methyl-4-piperidinylidene to form 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. The synthesis of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is a multi-step process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been used in the treatment of inflammatory bowel disease, rheumatoid arthritis, and psoriasis. It has also been investigated for its potential use in the treatment of other diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-chloro-N-[(1-methylpiperidin-4-ylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-16-8-6-11(7-9-16)14-15-19(17,18)12-4-2-10(13)3-5-12/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYQAGXOTYTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(1-methylpiperidin-4-ylidene)benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)
![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)

![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)
![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)

![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)